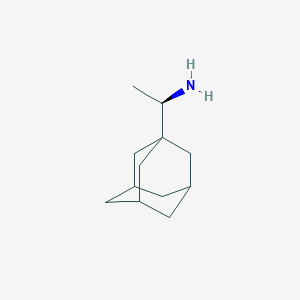

(R)-1-(Adamantan-1-yl)ethan-1-amine

Beschreibung

Significance of Adamantane (B196018) Framework in Chiral Molecules

The adamantane moiety, a cage-like hydrocarbon, imparts a unique set of properties to molecules that incorporate it. Its rigid and sterically demanding structure is often exploited to control the stereochemical outcome of chemical reactions. When a chiral center is introduced adjacent to the adamantane cage, as in (R)-1-(Adamantan-1-yl)ethan-1-amine, the adamantyl group can act as a bulky stereodirecting group, influencing the approach of reagents and favoring the formation of one enantiomer over another in subsequent transformations. This makes adamantane-containing chiral molecules valuable as chiral auxiliaries or ligands in asymmetric synthesis. nih.gov

Furthermore, the lipophilic nature of the adamantane framework can significantly modify the physicochemical properties of a molecule, such as its solubility and ability to cross biological membranes. rsc.org This property is of particular interest in medicinal chemistry, where the adamantane group has been incorporated into numerous therapeutic agents to enhance their pharmacokinetic profiles. rsc.org The combination of rigidity, steric bulk, and lipophilicity makes the adamantane scaffold a powerful tool for designing chiral molecules with tailored properties for specific research applications.

Overview of Adamantane-Derived Chiral Amines as Research Subjects

Adamantane-derived chiral amines represent an important class of compounds in chemical research. A well-known example is Rimantadine (B1662185), an antiviral drug effective against influenza A, which is the racemic mixture of 1-(adamantan-1-yl)ethan-1-amine. The specific enantiomer, (R)-1-(Adamantan-1-yl)ethan-1-amine, is the (R)-enantiomer of Rimantadine. The biological activity of such compounds has spurred further investigation into the synthesis and application of other chiral amines based on the adamantane scaffold.

Researchers have explored the synthesis of enantiomerically pure adamantane-containing diamines, such as (1S)-1-(adamantan-1-yl)ethane-1,2-diamine, for use as ligands in asymmetric catalysis. researchgate.net These chiral ligands can coordinate with metal centers to create catalysts that facilitate enantioselective transformations, a cornerstone of modern organic synthesis. The stereoselective synthesis of novel adamantane derivatives, including those with chiral amine functionalities, is an active area of research, driven by the potential for discovering new compounds with unique biological activities or catalytic properties. rsc.org

Research Context and Scope of (R)-1-(Adamantan-1-yl)ethan-1-amine

(R)-1-(Adamantan-1-yl)ethan-1-amine is a specific chiral building block utilized in organic synthesis. Its value stems from the presence of both a stereodefined chiral center and the bulky adamantyl group. This combination allows for its use in the construction of more complex chiral molecules.

One notable application of this compound is in photoredox C–H alkylation reactions for the synthesis of tertiary amines. In this context, the chiral amine can be used to introduce the adamantyl ethylamino group into other molecules, potentially imparting desirable properties or serving as a precursor for further functionalization.

The synthesis of (R)-1-(Adamantan-1-yl)ethan-1-amine and its enantiomer often involves the resolution of the corresponding racemic mixture, a common strategy for obtaining enantiomerically pure compounds. rsc.org Alternatively, asymmetric synthetic methods, such as the Strecker reaction on Ellman's tert-butyl sulfinimines, have been developed for the enantioselective synthesis of related adamantane-containing amino acids, highlighting the broader interest in accessing these chiral synthons. nih.gov The research surrounding (R)-1-(Adamantan-1-yl)ethan-1-amine is thus situated at the intersection of asymmetric synthesis, catalyst development, and medicinal chemistry, where the precise control of three-dimensional molecular architecture is paramount.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R)-1-(1-adamantyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N/c1-8(13)12-5-9-2-10(6-12)4-11(3-9)7-12/h8-11H,2-7,13H2,1H3/t8-,9?,10?,11?,12?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBCHPRBFMUDMNC-AAWJQDODSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C12CC3CC(C1)CC(C3)C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C12CC3CC(C1)CC(C3)C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Functionalization and Derivatization Strategies for R 1 Adamantan 1 Yl Ethan 1 Amine Derivatives

Site-Selective C-H Functionalization of the Adamantane (B196018) Core

Direct functionalization of the adamantane core's C-H bonds presents a formidable challenge due to their high bond dissociation energies. nih.gov However, recent advancements in synthetic methodologies have enabled the site-selective introduction of various functional groups onto this inert scaffold. researchgate.netacs.org

Intramolecular Nitrenoid Insertion Reactions

Intramolecular nitrenoid insertion represents a powerful strategy for the direct amination of C-H bonds, forming saturated N-containing heterocycles. recercat.cat This method involves the in-situ generation of a reactive metal nitrenoid intermediate, which can then insert into a C-H bond within the same molecule. libretexts.org The selectivity of this reaction is influenced by both the catalyst and the nature of the electron-withdrawing group attached to the nitrogen atom. libretexts.org For instance, dirhodium-catalyzed nitrene transfer has been successfully employed in the synthesis of carbamate-protected 3-aminoglycols, which are key intermediates for various bioactive molecules. libretexts.org The reaction proceeds through the formation of an oxazolidinone via nitrene insertion, demonstrating the utility of this method for constructing complex molecular architectures. libretexts.org

Metal-Catalyzed C-H Activation and Arylation

Transition-metal-catalyzed C-H activation has emerged as a versatile tool for the direct formation of C-C bonds in complex molecules. nih.govacs.org This approach allows for the arylation of the adamantane core, introducing aromatic moieties that can significantly modulate the compound's properties. mdpi.comresearchgate.net Palladium-catalyzed reactions, for example, have been utilized for the highly regioselective arylation of sp3 C-H bonds. chemrxiv.org The use of directing groups can guide the metal catalyst to a specific C-H bond, enabling precise control over the site of functionalization. uni-giessen.de Recent developments have focused on employing more sustainable and earth-abundant metals like copper for these transformations. mdpi.comresearchgate.net Copper-catalyzed N-arylation of adamantane-containing amines has been extensively studied, with various copper sources and ligands being explored to optimize reaction conditions and yields. mdpi.comresearchgate.netresearchgate.netvietnamjournal.ru

Direct Radical Functionalization Methods for Adamantanes

Radical-based functionalization reactions offer a direct pathway to convert adamantane's C-H bonds into C-C bonds. rsc.orgnih.gov These methods often involve the generation of highly reactive radical intermediates that can overcome the high bond dissociation energies of the adamantane C-H bonds. nih.gov Photoredox catalysis, in conjunction with H-atom transfer, has been developed for the direct alkylation of diamondoids with excellent chemoselectivity for the strong 3° C-H bonds. acs.org This strategy has proven to be versatile and tolerant of various functional groups. acs.org Acyladamantanes, which are valuable synthetic intermediates, can also be prepared through direct C-H to C-C radical functionalization. nih.gov

Chemical Modifications at the Amine Functionality

The primary amine group of (R)-1-(Adamantan-1-yl)ethan-1-amine provides a versatile handle for a wide range of chemical modifications, allowing for the synthesis of diverse derivatives with tailored properties.

Formation of Amide and Carbamate (B1207046) Derivatives

The reaction of the primary amine with carboxylic acids or their derivatives readily forms stable amide bonds. Similarly, reaction with chloroformates or other carbamoylating agents yields carbamate derivatives. These functionalities are prevalent in many biologically active compounds and can influence properties such as solubility, stability, and receptor binding affinity. For example, adamantane derivatives containing amide or carbamate linkages have been explored for their potential as antiviral and anti-inflammatory agents. mdpi.com The synthesis of these derivatives often involves standard coupling reagents and reaction conditions.

| Derivative Type | Synthetic Method | Precursors |

| Amide | Acylation | (R)-1-(Adamantan-1-yl)ethan-1-amine, Carboxylic acid/acid chloride |

| Carbamate | Carbamoylation | (R)-1-(Adamantan-1-yl)ethan-1-amine, Chloroformate/Isocyanate |

Alkylation and Arylation of the Nitrogen Atom (e.g., N-ethyladamantan-1-amine)

The nitrogen atom of the primary amine can be alkylated or arylated to produce secondary and tertiary amines. google.com N-alkylation can be achieved through various methods, including reductive amination or reaction with alkyl halides. N-arylation, as previously mentioned, is often accomplished through copper-catalyzed Chan-Lam or Buchwald-Hartwig amination reactions. mdpi.comresearchgate.netresearchgate.netvietnamjournal.ru These modifications can significantly impact the basicity, lipophilicity, and steric bulk of the molecule, which in turn can affect its biological activity. nih.gov For instance, N-alkylation of some adamantane amines has been shown to modulate their antiviral potency. nih.gov

| Modification | Reagents | Product Example |

| N-Alkylation | Alkyl halide, Reductive amination | N-ethyl-1-(adamantan-1-yl)ethan-1-amine |

| N-Arylation | Aryl halide, Copper catalyst | N-phenyl-1-(adamantan-1-yl)ethan-1-amine |

Construction of Annulated Adamantane-Containing Heterocycles

The fusion of heterocyclic rings to the adamantane core of (R)-1-(Adamantan-1-yl)ethan-1-amine derivatives opens up a vast chemical space for developing new compounds with tailored properties. These annulated systems often exhibit enhanced biological activity or unique photophysical characteristics. The construction of such systems typically involves intramolecular cyclization reactions of appropriately functionalized adamantane precursors.

A key strategy for synthesizing 1,2-annulated adamantane heterocyclic derivatives involves utilizing 2-(2-oxoadamantan-1-yl)acetic acid and 3-(2-oxoadamantan-1-yl)propanoic acid as key intermediates. researchgate.net These ketoacids can be derived from protoadamantanone through a carbon-skeleton rearrangement, providing a versatile pathway to 1,2-disubstituted adamantanes. researchgate.net These intermediates are then amenable to a variety of cyclization reactions to form fused heterocyclic systems.

For instance, the synthesis of adamantane-fused pyrazoles, isoxazoles, and pyrimidines can be achieved from these ketoacid precursors. The general approach involves the reaction of the ketoester with a suitable binucleophile, such as hydrazine, hydroxylamine, or urea, followed by cyclization and dehydration. The specific reaction conditions and the nature of the binucleophile determine the type of heterocycle formed.

Another powerful method for constructing annulated adamantane systems is the palladium-catalyzed reductive Heck cyclization. researchgate.net This reaction has been successfully applied to the enantioselective synthesis of 3-(Adamantan-1-yl)indan-1-one, a precursor to more complex heterocyclic structures. researchgate.net The process involves the intramolecular cyclization of a molecule like 3-(Adamantan-1-yl)-1-(2-bromophenyl)prop-2-en-1-one, where the adamantyl group directs the stereochemical outcome of the reaction. researchgate.net

The following table summarizes various approaches to constructing annulated adamantane heterocycles, highlighting the starting materials, key reagents, and the resulting heterocyclic systems.

Table 1: Synthetic Strategies for Annulated Adamantane Heterocycles

| Starting Material | Key Reagents/Reaction Type | Resulting Heterocycle | Reference |

|---|---|---|---|

| 2-(2-Oxoadamantan-1-yl)acetic acid derivatives | Hydrazine, Hydroxylamine, Urea | Fused Pyrazoles, Isoxazoles, Pyrimidines | researchgate.net |

| 3-(Adamantan-1-yl)-1-(2-bromophenyl)prop-2-en-1-one | Pd-catalyzed Reductive Heck Cyclization | 3-(Adamantan-1-yl)indan-1-one | researchgate.net |

| 2-(Adamantane-1-carbonyl)hydrazine-1-carbothioamide | Concentrated Sulfuric Acid | 5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-amine | nih.gov |

| 2-(Adamantane-1-carbonyl)hydrazine-1-carbothioamide | Sodium Hydroxide | 5-(Adamantan-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | nih.gov |

Detailed research findings have demonstrated the efficiency of these methods. For example, the synthesis of 5-(adamantan-1-yl)-1,3,4-thiadiazol-2-amine from 2-(adamantane-1-carbonyl)hydrazine-1-carbothioamide in concentrated sulfuric acid proceeds in high yield. nih.gov Similarly, the base-catalyzed cyclization of the same starting material affords 5-(adamantan-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. nih.gov These examples underscore the utility of readily available adamantane derivatives in constructing a diverse range of fused heterocyclic systems.

The choice of synthetic route is often dictated by the desired heterocyclic ring and the available starting materials. The development of new and efficient methods for the construction of these annulated systems remains an active area of research, driven by the potential applications of these compounds in various scientific fields.

Stereochemical Investigations and Control in R 1 Adamantan 1 Yl Ethan 1 Amine Research

Elucidation of Absolute Configuration

The absolute configuration of a chiral molecule describes the precise three-dimensional arrangement of its atoms. For (R)-1-(Adamantan-1-yl)ethan-1-amine, the designation '(R)' is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.org According to the CIP system, the substituents on the chiral carbon are ranked by atomic number. An arrow drawn from the highest priority to the lowest priority substituent determines the configuration: clockwise for 'R' (Rectus) and counter-clockwise for 'S' (Sinister). libretexts.org

Experimentally determining the absolute configuration can be achieved through several advanced techniques:

X-ray Crystallography: This is a definitive method that provides a detailed three-dimensional structure of a molecule in its crystalline form, from which the absolute configuration can be directly observed.

Vibrational Circular Dichroism (VCD): This spectroscopic technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with spectra predicted by quantum chemical calculations for the possible enantiomers, the absolute configuration can be assigned. stackexchange.com

Chemical Correlation: The configuration of a molecule can be determined by chemically converting it, through a series of stereochemically understood reactions, to a compound whose absolute configuration is already known. libretexts.org

Computational Methods: Quantum mechanical calculations can predict the optical rotation of a molecule. By comparing the calculated optical rotation for the (R) and (S) enantiomers with the experimentally measured value, the absolute configuration can be inferred. This method was successfully used to determine the absolute configuration of the related compound (S)-1,2-diaminoadamantane. researchgate.net

Methodologies for Assessing and Controlling Enantiomeric Purity

Ensuring that a sample of (R)-1-(Adamantan-1-yl)ethan-1-amine is free from its (S)-enantiomer is crucial. The measure of this purity is known as enantiomeric purity or enantiomeric excess (ee). Several analytical methods are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) being the most common. registech.comrasayanjournal.co.in

Chiral HPLC is a powerful technique for separating enantiomers. registech.com This is typically achieved by using a chiral stationary phase (CSP). A CSP is a column packing material that is itself chiral and can form transient, diastereomeric complexes with the enantiomers in the sample. The differing stability of these complexes leads to different retention times, allowing for the separation and quantification of each enantiomer. registech.comnih.gov Another approach involves pre-column derivatization, where the enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. nih.gov

Other methods for assessing enantiomeric purity include:

Gas Chromatography (GC): Similar to HPLC, GC can use a chiral stationary phase to separate volatile enantiomers or their diastereomeric derivatives. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent or a chiral lanthanide shift reagent can induce different chemical shifts for the protons in each enantiomer, allowing for their quantification. libretexts.org

| Method | Principle | Application Notes |

| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP) or separation of pre-formed diastereomers on an achiral column. registech.comnih.gov | Most widely used technique for enantiomeric purity determination. Offers high accuracy and precision. rasayanjournal.co.in |

| Chiral GC | Separation of volatile enantiomers on a column with a chiral stationary phase. libretexts.org | Suitable for volatile and thermally stable adamantane (B196018) derivatives. |

| NMR Spectroscopy | Use of chiral solvating agents or shift reagents to induce separate signals for each enantiomer. libretexts.org | Provides direct observation and quantification without separation but may have lower sensitivity than chromatographic methods. |

| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field, often with a chiral selector added to the buffer. nih.gov | Offers high separation efficiency and requires only small sample volumes. |

Studies on Racemization Pathways of Chiral 1,2-Disubstituted Adamantane Derivatives

Racemization is the process by which an enantiomerically pure sample converts into a racemic mixture, losing its optical activity. Understanding the potential pathways for racemization is critical for the synthesis, storage, and application of chiral adamantane derivatives.

The adamantane framework is exceptionally rigid. mdpi.com Many reactions involving the adamantane core, such as the protoadamantane-adamantane rearrangement, proceed with a complete retention of stereochemistry. mdpi.com This suggests that the chiral center in 1,2-disubstituted adamantanes is generally stable. However, specific reaction conditions or functional group manipulations can potentially lead to racemization. Research has been conducted to specifically study the racemization pathways of chiral 1,2-disubstituted adamantane derivatives, often initiated by resolving a racemic precursor and then subjecting the pure enantiomers to various conditions to probe their stereochemical stability. researchgate.net These studies are essential for defining the operational limits within which the stereochemical integrity of compounds like (R)-1-(Adamantan-1-yl)ethan-1-amine is maintained.

Implications of Stereochemistry in Molecular Recognition and Reactivity

The specific three-dimensional structure of (R)-1-(Adamantan-1-yl)ethan-1-amine is paramount to its function in molecular interactions. The rigid and bulky adamantyl group serves as a "molecular anchor" or a lipophilic spacer, while the chiral amine group provides a specific point of interaction. mdpi.com

Molecular Recognition: In supramolecular chemistry, adamantane derivatives are well-known guest molecules for hosts like cyclodextrins. researchgate.net The stereochemistry of the substituent, as in (R)-1-(Adamantan-1-yl)ethan-1-amine, would be a critical determinant of the binding affinity and orientation within the chiral cavity of a host molecule. This precise recognition is fundamental to applications in drug delivery and the construction of self-healing materials. researchgate.net

Reactivity and Catalysis: The stereochemistry of chiral amines derived from adamantane has a profound influence on their reactivity, particularly in the field of asymmetric catalysis. For instance, ligands synthesized from the related (S)-1,2-diaminoadamantane have been used to create chiral metal complexes. researchgate.net These complexes have shown catalytic activity in stereoselective reactions, where the chiral environment provided by the ligand dictates the stereochemical outcome of the reaction. The cooperation of steric factors from the adamantane cage and the defined stereocenter of the ligand is crucial for achieving high enantioselectivity. researchgate.net Therefore, the (R)-configuration of 1-(Adamantan-1-yl)ethan-1-amine would be expected to impart specific stereochemical control when used as a ligand or a chiral auxiliary in asymmetric synthesis.

Applications of R 1 Adamantan 1 Yl Ethan 1 Amine As a Chiral Synthon and Ligand

Chiral Building Block in Complex Organic Synthesis

The steric and electronic properties of (R)-1-(Adamantan-1-yl)ethan-1-amine make it an effective chiral synthon. Its bulky adamantyl group can influence the stereochemical outcome of reactions, enabling the construction of complex and sterically hindered molecular architectures.

Nonproteinogenic, or "tailor-made," amino acids are crucial components in the development of modern pharmaceuticals. The enantiomer of the target compound, (S)-1-(Adamantan-1-yl)ethan-1-amine, also known as (S)-rimantadine, serves as a key component in a sophisticated method for the asymmetric synthesis of these custom amino acids. nih.gov

A chiral tridentate Schiff base ligand is synthesized from (S)-rimantadine and a suitable bromide precursor. nih.gov This ligand is then used to form a nickel(II) complex that incorporates an achiral amino acid glycine. The extreme bulk and lipophilicity conferred by the rimantadine (B1662185) moiety are critical for the next step. Due to these steric properties, the resulting complex can be selectively precipitated, allowing for a process known as second-order asymmetric transformation. This protocol effectively controls the stereochemistry, leading to the synthesis of a wide variety of tailor-made α-amino acids with high enantiopurity. nih.gov The use of (R)-1-(Adamantan-1-yl)ethan-1-amine would similarly allow for the synthesis of the corresponding opposite enantiomers of the target amino acids. nih.gov

Table 1: Key Components for the Asymmetric Synthesis of Nonproteinogenic Amino Acids

| Component | Role | Reference |

| (S)-1-(Adamantan-1-yl)ethan-1-amine | Chiral auxiliary incorporated into the ligand | nih.gov |

| 2-(Diphenylphosphinoyl)benzyl bromide | Precursor for the ligand backbone | nih.gov |

| Nickel(II) | Metal center for complex formation | nih.gov |

| Glycine (or other achiral amino acid) | Achiral substrate to be transformed | nih.gov |

The adamantane (B196018) skeleton is frequently employed in synthesis when significant steric bulk, rigidity, and lipophilicity are desired in the target molecule. nih.gov These properties make (R)-1-(Adamantan-1-yl)ethan-1-amine an ideal starting material for the synthesis of sterically congested structures. Introducing substituents at the 1- and 2-positions of the adamantane cage results in chiral molecules. nih.gov

The steric hindrance provided by the adamantyl group can direct the outcome of chemical reactions and stabilize specific conformations. This principle has been applied to the synthesis of sterically crowded 1,2-di-(1-adamantyl)ethylenediamines. nih.gov Furthermore, adamantane derivatives are used to construct complex heterocyclic systems, such as 1,3-oxazinan-2-ones and piperidine-2,4-diones, where the bulky cage influences the molecule's final three-dimensional shape and biological activity. nih.gov The inherent chirality and bulk of (R)-1-(Adamantan-1-yl)ethan-1-amine thus make it a valuable building block for creating molecules with crowded and well-defined stereocenters.

The amine functional group of (R)-1-(Adamantan-1-yl)ethan-1-amine provides a reactive handle for its incorporation into a wide array of organic structures. A notable transformation is its conversion into the corresponding isocyanide, 1-(1-isocyanoethyl)adamantane. This conversion can be achieved in a single step with high yield by reacting the amine with chloroform (B151607) and potassium tert-butoxide. Isocyanides are exceptionally versatile intermediates in organic synthesis, serving as key components in various multicomponent reactions like the Ugi and Passerini reactions, which allow for the rapid assembly of complex molecules from simple precursors.

The adamantane moiety is also a recognized pharmacophore. Its incorporation into molecules can enhance their biological activity, for instance, by increasing their lipophilicity which can improve cell membrane permeability. This has been demonstrated in the synthesis of novel adamantane-substituted heterocycles, derived from adamantyl-containing amines, which show potent activity against influenza A virus strains that are resistant to the parent drug, rimantadine. nih.gov

Table 2: Synthesis of 1-(1-isocyanoethyl)adamantane

| Starting Material | Reagents | Product | Yield | Reference |

| 1-(1-Adamantylethyl)amine | Chloroform, potassium tert-butoxide | 1-(1-Isocyanoethyl)adamantane | 92% |

Chiral Ligand Design in Asymmetric Catalysis

In asymmetric catalysis, chiral ligands are used to transfer stereochemical information from the catalyst to the product, enabling the synthesis of enantiomerically pure compounds. The defined, rigid structure of (R)-1-(Adamantan-1-yl)ethan-1-amine makes it an attractive scaffold for creating such ligands.

N-Heterocyclic carbenes (NHCs) have become a dominant class of ligands in organometallic chemistry and catalysis due to their strong σ-donating properties and the stability they impart to metal complexes. The design of chiral NHC ligands is a major focus for developing new asymmetric catalytic reactions. nih.gov The steric and electronic properties of these ligands can be fine-tuned by modifying the substituents on the nitrogen atoms of the heterocyclic ring.

While adamantyl groups are used in achiral NHC ligands to provide steric bulk, the direct use of (R)-1-(Adamantan-1-yl)ethan-1-amine to create a chiral NHC ligand is not widely reported. The development of chiral NHCs often relies on other strategies, such as incorporating axially chiral backbones like 1,1'-biphenyl or rigid, fused-ring systems to create an effective chiral environment around the metal center. These strategies have proven successful in palladium-catalyzed reactions, yielding products with high enantioselectivity.

Chiral phosphine (B1218219) ligands are cornerstones of asymmetric catalysis, particularly in highly efficient hydrogenation and cross-coupling reactions. nih.gov The design of new phosphine ligands is critical to advancing these fields.

Researchers have successfully utilized (S)-rimantadine, the enantiomer of (R)-1-(Adamantan-1-yl)ethan-1-amine, to design and synthesize a novel chiral tridentate ligand. nih.gov This ligand, which features a phosphinoyl group and the bulky, chiral adamantyl ethylamine (B1201723) backbone, was specifically designed for the asymmetric synthesis of nonproteinogenic amino acids. The design leverages the rigid and sterically demanding adamantane cage to create a well-defined chiral pocket, which is essential for high stereochemical control. nih.gov While this particular application involved a stoichiometric nickel complex rather than a catalytic process, it exemplifies the successful design of a sophisticated chiral ligand derived directly from the adamantyl amine scaffold. This demonstrates the potential for developing related adamantyl-substituted phosphine ligands for broader applications in asymmetric catalysis, such as hydrogenation and cross-coupling reactions.

Development of Chiral Catalysts with Adamantyl Moieties for Transition Metal-Catalyzed Reactions

The adamantyl group's steric bulk and well-defined three-dimensional structure are highly desirable features in the design of chiral ligands for transition metal-catalyzed asymmetric reactions. The incorporation of adamantyl moieties can create a specific chiral environment around the metal center, influencing the stereochemical outcome of a reaction with high selectivity. (R)-1-(Adamantan-1-yl)ethan-1-amine serves as a crucial chiral precursor for the synthesis of such ligands.

Research has demonstrated the synthesis of chiral ligands from adamantane-containing vicinal diamines, which are structurally related to (R)-1-(adamantan-1-yl)ethan-1-amine. For instance, ligands derived from (1S,2R)-1-(adamantan-1-yl)propan-1,2-diamine have been synthesized and their catalytic activity in model reactions has been studied. researchgate.netresearchgate.net These studies underscore the potential of adamantane-based chiral amines to form effective catalysts. A complex formed by the reaction of anhydrous nickel(II) bromide with a synthesized adamantane-based diamine was investigated for its catalytic activity, although in the specific case of the Michael reaction of diethyl malonate with β-nitrostyrene, it did not show product formation. researchgate.net

Furthermore, the development of chiral phosphine ligands is a cornerstone of asymmetric catalysis. researchgate.netnih.gov These ligands, when complexed with transition metals like rhodium, palladium, or ruthenium, are capable of catalyzing a wide range of enantioselective transformations, including hydrogenations, hydroformylations, and allylic alkylations. researchgate.netrsc.orgenamine.net The synthesis of chiral aminophosphine (B1255530) ligands from readily available enantiopure amines has been reported, highlighting a viable pathway for creating novel catalysts. rsc.org While direct synthesis from (R)-1-(adamantan-1-yl)ethan-1-amine is a logical extension, the literature points to the successful use of similar chiral amines in generating effective ligands. The steric and electronic properties of the adamantyl group in such phosphine ligands can significantly impact the catalyst's activity and enantioselectivity. The adamantane structure is noted for its electron-rich nature, structural stability, and rigidity, making it a suitable component for transition metal catalysis. scholaris.ca

| Ligand Type | Precursor/Core Structure | Transition Metal | Application | Reference |

|---|---|---|---|---|

| Diamine | (1S,2R)-1-(adamantan-1-yl)propan-1,2-diamine | Nickel(II) | Studied in Michael reaction | researchgate.net |

| Diphosphine (e.g., DIOP) | Tartaric acid | Rhodium | Asymmetric hydrogenation, allylation | researchgate.net |

| Aminophosphine | Chiral amines | Palladium, Platinum, Rhodium | Hydroformylation of styrene (B11656) and vinyl acetate | rsc.org |

| Phosphine-Olefin | - | Rhodium | Asymmetric 1,4-addition of aryl boronic acids | organic-chemistry.org |

Role in Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. Chiral amines and their derivatives are prominent in this field, acting as catalysts for a variety of asymmetric transformations. The unique properties of (R)-1-(adamantan-1-yl)ethan-1-amine make it an interesting candidate for the development of novel organocatalysts.

Research into ligands synthesized from adamantane-based diamines, such as (1S,2R)-1-(adamantan-1-yl)propan-1,2-diamine, has shown their utility in organocatalytic reactions. researchgate.net Specifically, the catalytic activity of complexes derived from these ligands has been explored in the Michael and Henri (nitroaldol) reactions. researchgate.net The study noted stereodivergence in the Henri reaction when using ligands of similar structure, indicating that subtle changes in the catalyst's architecture, such as those that could be introduced using (R)-1-(adamantan-1-yl)ethan-1-amine, can have a profound impact on the stereochemical outcome. researchgate.net

The development of organocatalysts from 1,3-adamantanediol (B44800) has also been reported, where ring-opening and nitrogen oxidation lead to efficient catalysts for the oxidation of primary amines to oximes. acs.org This demonstrates the versatility of the adamantane scaffold in creating catalytic systems. Given that (R)-1-(adamantan-1-yl)ethan-1-amine possesses a primary amine, it can be readily derivatized to generate a range of organocatalysts for reactions such as aldol (B89426) and Mannich reactions, iminium catalysis, and enamine catalysis. The bulky adamantyl group would be expected to play a key role in creating a defined chiral pocket to control the facial selectivity of the reaction.

| Adamantane Derivative | Reaction Type | Key Finding | Reference |

|---|---|---|---|

| Ligands from (1S,2R)-1-(adamantan-1-yl)propan-1,2-diamine | Michael and Henri reactions | Demonstrated catalytic activity and stereodivergence. | researchgate.net |

| Catalyst from 1,3-adamantanediol | Oxidation of primary amines to oximes | Efficient oxidation using oxygen. | acs.org |

Contribution to Advanced Material Science Research (Structural Rigidity and Scaffold Properties)

The adamantane cage is a diamondoid hydrocarbon, possessing a rigid, thermally stable, and three-dimensional structure. acs.orgepa.gov These intrinsic properties are highly beneficial in materials science, and the incorporation of adamantane moieties into polymers and other materials can lead to significant enhancements in their physical and chemical properties. (R)-1-(Adamantan-1-yl)ethan-1-amine, with its reactive amine group, serves as a valuable monomer or building block for introducing these desirable adamantane characteristics into new materials.

The introduction of adamantane into polymer backbones has been shown to improve properties such as glass transition temperature (Tg), thermal stability, and solubility. acs.orgepa.gov For example, adamantane-containing polyimides exhibit significantly high glass transition temperatures (ranging from 285–440 °C), excellent optical transparency, and favorable thermal and mechanical properties. rsc.orgacs.org Similarly, methacrylate (B99206) polymers with pendant adamantane groups show increased stiffness and a higher glass transition temperature. oup.com The bulky nature of the adamantane group disrupts polymer chain packing, which can reduce or eliminate crystallinity and improve solubility. oup.com

The rigid and well-defined geometry of adamantane also makes it an excellent scaffold for the construction of multivalent systems and functional materials. rsc.org The tetrahedral arrangement of substituents on the adamantane core allows for the precise spatial orientation of functional groups. This has been exploited in the design of multivalent binders for biological targets. acs.org Furthermore, the amine group of (R)-1-(adamantan-1-yl)ethan-1-amine provides a convenient point of attachment for incorporating this rigid scaffold into larger molecular architectures, including liquid crystals, photoresists, and other functional organic materials. oup.comnih.govresearchgate.net The inherent chirality of this specific amine can also be harnessed to create chiral materials with unique optical or recognition properties.

| Polymer Type | Property Enhancement | Reference |

|---|---|---|

| Polyimides | Increased glass transition temperature (Tg), enhanced thermal stability, improved optical transparency. | rsc.orgacs.org |

| Methacrylate Polymers | Increased stiffness, higher glass transition temperature (Tg), improved solubility, reduced crystallinity. | oup.com |

| Polyaramids and Polybenzoxazoles | Formation of star polymers with enhanced thermal properties. | acs.orgepa.gov |

| Poly(ether ether ketones) | Large increase in Tg and thermal properties. | acs.orgepa.gov |

Mechanistic and Theoretical Investigations of R 1 Adamantan 1 Yl Ethan 1 Amine Reactions

Elucidation of Reaction Mechanisms for Synthetic Pathways

The enantioselective synthesis of chiral amines, including (R)-1-(Adamantan-1-yl)ethan-1-amine, is a significant area of research, with several advanced methods developed to control stereochemistry. The mechanisms underpinning these synthetic pathways are crucial for optimizing reaction conditions and achieving high enantiopurity. Key strategies include transition metal-catalyzed asymmetric hydrogenation, stereoselective reduction of imine derivatives, and biocatalytic approaches. acs.org

One prominent mechanistic approach involves the diastereoselective reduction of chiral sulfinyl ketimines. For instance, the reduction of an adamantyl-substituted sulfinyl ketimine using a zirconium hydride (Schwartz's reagent) has been shown to proceed with high stereoselectivity. Computational studies of this reaction suggest a cyclic half-chair transition state. In this model, the bulky adamantyl group and the larger group on the sulfinamide auxiliary occupy pseudoequatorial positions to minimize steric hindrance, which effectively directs the hydride attack to one face of the imine, leading to the desired stereoisomer. acs.org

Biocatalytic methods offer an alternative and highly specific mechanistic route. Enzymes such as ω-transaminases (ω-TAs) and engineered amine dehydrogenases (AmDHs) are capable of synthesizing chiral amines from prochiral ketones with exceptional stereoselectivity. nih.govnih.gov The mechanism of ω-transaminases involves a pyridoxal 5'-phosphate (PLP) cofactor. The reaction proceeds through a series of covalent intermediates, where the enzyme's active site creates a chiral environment that dictates the stereochemistry of the amine product. nih.gov Similarly, engineered AmDHs catalyze the reductive amination of ketones, with the enzyme's structure precisely controlling the orientation of the substrate and the delivery of a hydride from a cofactor like NAD(P)H, thus ensuring high enantiomeric excess. nih.gov The synthesis of an intermediate for the anti-diabetic drug saxagliptin, (S)-N-boc-3-hydroxyadamantylglycine, was achieved using an engineered phenylalanine dehydrogenase, highlighting the applicability of this mechanism to adamantyl-containing substrates. nih.gov

The table below summarizes findings from a stereoselective synthesis relevant to adamantyl amines.

| Reactant | Method | Key Mechanistic Feature | Selectivity |

| Adamantyl methyl sulfinyl ketimine | Zirconocene hydride reduction | Cyclic half-chair transition state with bulky groups in pseudoequatorial positions | High diastereoselectivity |

Computational Chemistry Studies of Chiral Adamantyl Amines

Computational chemistry provides invaluable insights into the structure, reactivity, and interactions of chiral adamantyl amines. These theoretical studies complement experimental findings by offering a molecular-level understanding of the factors that govern their behavior.

The rigid and bulky adamantane (B196018) cage significantly influences the conformational landscape of its derivatives. Conformational analysis of (R)-1-(Adamantan-1-yl)ethan-1-amine and related reaction intermediates is essential for understanding and predicting stereoselectivity. The adamantyl group, due to its size, creates significant steric hindrance, which limits the number of accessible low-energy conformations.

In stereoselective reactions, the relative energies of different transition state conformers determine the product distribution. masterorganicchemistry.com Computational modeling, often using density functional theory (DFT), can accurately calculate these energies. For the zirconocene-mediated reduction of adamantyl sulfinyl ketimines, computational analysis rationalized the high diastereoselectivity observed. The calculations supported a half-chair transition state model where placing the large adamantyl group in a pseudoequatorial position is energetically favored, thereby predicting the experimentally observed stereochemical outcome. acs.org Such predictive power is crucial in the in silico design of catalysts and reaction conditions for the synthesis of specific stereoisomers. arxiv.org

Computational modeling allows for the detailed exploration of reaction pathways, mapping the energy landscape from reactants to products via transition states. arxiv.org For reactions involving chiral adamantyl amines, this involves identifying the lowest energy pathway that leads to the desired (R)-enantiomer.

Transition state theory is the foundation of this modeling. A transition state is a first-order saddle point on the potential energy surface, and its structure and energy determine the reaction rate and selectivity. Computational methods are used to locate these transient structures and calculate the activation energy barrier. For complex reactions, this can involve modeling multiple steps and intermediates. researchgate.net For example, in the synthesis of chiral amines via asymmetric hydrogenation, computational studies can elucidate how the chiral ligand and metal center coordinate with the substrate to create a low-energy pathway to one enantiomer over the other. acs.org The study of a zirconocene hydride reduction provided a computed transition state that rationalized the stereoselective outcome, serving as a useful predictive model. acs.org

The adamantane group is a classic guest moiety in the field of supramolecular chemistry due to its size, shape, and hydrophobicity. rsc.org It forms exceptionally stable host-guest complexes with macrocyclic host molecules, most notably cucurbit[n]urils (CBn). researchgate.net

Computational and experimental studies have extensively investigated the interaction between adamantyl amines and cucurbit nih.govuril (CB7). The CB7 macrocycle possesses a hydrophobic cavity that is highly complementary in size and shape to the adamantane cage, leading to strong binding driven by the hydrophobic effect. rsc.orgnih.gov The carbonyl-laced portals of CB7 also engage in favorable ion-dipole interactions with the protonated amine group of the guest, which is positioned just outside the cavity. muni.cz

1H-NMR titration experiments have demonstrated the formation of a 1:1 inclusion complex between adamantyl-modified molecules and CB7. mdpi.com Upon complexation, the adamantyl protons experience an upfield shift in the NMR spectrum, confirming their encapsulation within the host's cavity. mdpi.com The binding affinity is remarkably high, with association constants (Ka) reaching up to ~1014 M-1 for certain adamantane derivatives with CB7. nih.gov Single-molecule force spectroscopy studies have shown that positively charged adamantane guests exhibit higher mechanical stability within the CB7 host compared to neutral ones, a finding consistent with the favorable ion-dipole interactions. nsf.gov

The table below presents binding affinity data for adamantane derivatives with cucurbituril hosts.

| Guest Molecule | Host Molecule | Association Constant (Ka) in M-1 | Comments |

| Amantadine (B194251) (1-aminoadamantane) | Cucurbit nih.govuril | Significantly higher than with CB nih.gov | Demonstrates size complementarity of CB nih.gov cavity. nih.gov |

| Adamantane derivatives | Cucurbit nih.govuril | ~1014 | Exceptionally high affinity, useful for pretargeting applications. nih.gov |

| Positively charged adamantane | Cucurbit nih.govuril | Higher than neutral adamantane | Increased mechanical stability due to ion-dipole interactions. nsf.gov |

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural and stereochemical analysis of (R)-1-(Adamantan-1-yl)ethan-1-amine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecule's structure. mdpi.com

In the ¹H NMR spectrum of the related compound amantadine (B194251) (adamantan-1-amine), the protons of the adamantane (B196018) cage appear as a series of multiplets in the upfield region, typically between 1.5 and 2.1 ppm. chemicalbook.com For (R)-1-(Adamantan-1-yl)ethan-1-amine, the ethylamine (B1201723) substituent introduces additional, distinct signals. The methyl protons (CH₃) would appear as a doublet, and the methine proton (CH) as a quartet due to spin-spin coupling with the neighboring protons. The amine (NH₂) protons often present as a broad singlet. docbrown.info

The ¹³C NMR spectrum provides complementary information. The adamantane cage itself gives rise to a set of characteristic signals. For the parent adamantane, signals appear around 28.46 ppm and 37.85 ppm. chemicalbook.com In (R)-1-(Adamantan-1-yl)ethan-1-amine, the carbon atoms of the ethylamine group would have distinct chemical shifts. The carbon attached to the nitrogen atom would be significantly deshielded. The stereochemistry of the molecule can be further investigated using advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, which can reveal through-space interactions between protons, helping to confirm the relative and absolute configuration.

Table 1: Predicted ¹H NMR Chemical Shifts for (R)-1-(Adamantan-1-yl)ethan-1-amine

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Adamantane CH₂ | ~1.5 - 1.8 | Multiplet |

| Adamantane CH | ~2.0 | Broad Singlet |

| Ethyl CH₃ | ~1.1 - 1.3 | Doublet |

| Ethyl CH | ~2.8 - 3.1 | Quartet |

| Amine NH₂ | Variable | Broad Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for (R)-1-(Adamantan-1-yl)ethan-1-amine

| Carbon Type | Predicted Chemical Shift (ppm) |

| Adamantane C (quaternary) | ~35 - 40 |

| Adamantane CH | ~40 - 45 |

| Adamantane CH₂ | ~28 - 30 |

| Ethyl CH₃ | ~15 - 20 |

| Ethyl CH | ~50 - 55 |

Mass Spectrometry (MS) for Molecular Identity and Purity

Mass spectrometry is a crucial analytical technique for confirming the molecular identity and assessing the purity of (R)-1-(Adamantan-1-yl)ethan-1-amine. This technique measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound with high accuracy. nih.gov

The monoisotopic mass of (R)-1-(Adamantan-1-yl)ethan-1-amine (C₁₂H₂₁N) is calculated to be 179.1674 Da. nih.gov High-resolution mass spectrometry (HRMS) can confirm this exact mass, distinguishing it from other compounds with the same nominal mass. The mass spectrum of the related compound amantadine shows a molecular ion peak [M]⁺ at m/z 151. chemicalbook.com For (R)-1-(Adamantan-1-yl)ethan-1-amine, the molecular ion peak would be expected at m/z 179.

Fragmentation patterns observed in the mass spectrum provide further structural information. The robust adamantyl cage often remains intact, with a prominent fragment corresponding to the adamantyl cation (m/z 135) being a common feature in the mass spectra of adamantane derivatives. csic.es The fragmentation of the ethylamine side chain would also produce characteristic ions. The purity of a sample can be assessed by the absence of significant peaks corresponding to impurities.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, including the precise arrangement of atoms and the absolute configuration of chiral centers. ed.ac.uk For (R)-1-(Adamantan-1-yl)ethan-1-amine, this technique can provide an unambiguous confirmation of its solid-state conformation and the (R)-stereochemistry at the chiral carbon.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. ed.ac.uk This pattern is directly related to the crystal lattice and the arrangement of atoms within it. The analysis of the diffraction data allows for the calculation of bond lengths, bond angles, and torsion angles, providing a complete picture of the molecule's geometry.

A key aspect of X-ray crystallography for chiral molecules is the determination of the absolute configuration. mit.edu This is often achieved through the analysis of anomalous dispersion effects, which can distinguish between a molecule and its non-superimposable mirror image (enantiomer). ed.ac.ukmit.edu Successful crystallographic analysis of related adamantane derivatives has been reported, confirming their molecular structures. researchgate.netnih.govmdpi.com The crystal structure of a derivative, (E)-N-(adamantan-1-yl)-1-(3-nitrophenyl)methanimine, was confirmed by X-ray crystallography analysis. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. oregonstate.edu The IR spectrum of (R)-1-(Adamantan-1-yl)ethan-1-amine would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. chemicalbook.com

The most prominent features in the IR spectrum would be associated with the amine (NH₂) group and the hydrocarbon framework of the adamantane and ethyl groups.

N-H Stretching: Primary amines typically show two medium-intensity absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. openstax.orglibretexts.org

C-H Stretching: The spectrum will show strong absorptions in the 2850-3000 cm⁻¹ region, characteristic of the C-H stretching vibrations of the sp³-hybridized carbons in the adamantane and ethyl groups. libretexts.org

N-H Bending: The N-H bending (scissoring) vibration of a primary amine usually appears as a broad, medium-to-strong band between 1590 and 1650 cm⁻¹.

C-N Stretching: The C-N stretching vibration typically occurs in the fingerprint region, between 1000 and 1250 cm⁻¹, and may be coupled with other vibrations.

The IR spectrum of the parent adamantane shows characteristic C-H stretching and bending frequencies. researchgate.net The presence of the amine functional group in (R)-1-(Adamantan-1-yl)ethan-1-amine would clearly differentiate its spectrum from that of unsubstituted adamantane.

Table 3: Key IR Absorption Bands for (R)-1-(Adamantan-1-yl)ethan-1-amine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine | N-H Stretch | 3300 - 3500 | Medium (two bands) |

| Alkane | C-H Stretch | 2850 - 3000 | Strong |

| Primary Amine | N-H Bend | 1590 - 1650 | Medium to Strong |

| Amine | C-N Stretch | 1000 - 1250 | Medium |

Future Research Directions

Development of Novel and More Efficient Enantioselective Synthetic Routes

The synthesis of enantiomerically pure amines is a cornerstone of modern pharmaceutical and materials chemistry. nih.govresearchgate.net While methods for producing chiral amines have advanced significantly, the pursuit of more efficient and sustainable routes remains a critical research area. nih.govresearchgate.net

Future research will likely focus on the following:

Biocatalytic Methods: Engineered enzymes, such as transaminases and amine dehydrogenases, offer a highly selective and environmentally benign approach to chiral amine synthesis. nih.gov The application of directed evolution and computational redesign can further broaden the substrate scope and enhance the efficiency of these biocatalysts for producing adamantane-containing amines. nih.gov

Asymmetric Hydrogenation: Transition metal-catalyzed asymmetric hydrogenation of imines is a powerful and direct method for preparing chiral amines. nih.gov The development of novel chiral ligands and metal complexes tailored for the sterically demanding adamantyl group could lead to highly efficient and enantioselective syntheses. nih.gov

Flow Chemistry and Process Intensification: Integrating synthetic steps into continuous flow systems can offer improved control over reaction parameters, enhanced safety, and easier scalability. Future work could focus on developing a continuous process for the synthesis of (R)-1-(adamantan-1-yl)ethan-1-amine, potentially combining catalytic steps to streamline production.

Exploration of New Catalytic Systems Utilizing (R)-1-(Adamantan-1-yl)ethan-1-amine and its Derivatives

The unique structural and electronic properties of (R)-1-(adamantan-1-yl)ethan-1-amine make it an attractive scaffold for the development of new chiral ligands and organocatalysts. nih.gov The rigid adamantane (B196018) cage can enforce a specific stereochemical environment in a catalyst's active site, leading to high levels of asymmetric induction.

Future research directions include:

Novel Ligand Design: The amine functionality of (R)-1-(adamantan-1-yl)ethan-1-amine can be readily modified to create a diverse range of chiral ligands for transition metal catalysis. Research into new bidentate and multidentate ligands incorporating this scaffold could unlock novel reactivity and selectivity in a variety of transformations.

Organocatalysis: Chiral primary amines are valuable organocatalysts for a range of asymmetric reactions. nih.gov Exploring the use of (R)-1-(adamantan-1-yl)ethan-1-amine and its derivatives as catalysts for reactions such as Michael additions, aldol (B89426) reactions, and Mannich reactions could provide efficient routes to other valuable chiral molecules.

Catalysis in Materials Science: The stability imparted by the adamantane group makes these amines suitable for use in materials science applications. Future work could explore their use in the synthesis of chiral polymers, metal-organic frameworks (MOFs), and other advanced materials with unique optical or electronic properties. rsc.org

Advanced Derivatization for Expanded Synthetic Utility and Functional Exploration

The synthetic versatility of (R)-1-(adamantan-1-yl)ethan-1-amine can be significantly expanded through chemical derivatization. Modification of the amine or the adamantane core can introduce new functionalities and tune the molecule's properties for specific applications. strath.ac.uk

Key areas for future research include:

Functional Group Installation: The introduction of additional functional groups onto the adamantane skeleton can provide handles for further chemical transformations. This could involve selective C-H functionalization of the adamantane cage or modification of the ethylamine (B1201723) side chain.

Synthesis of Dimeric and Oligomeric Structures: Linking multiple adamantane units through the amine functionality can lead to the creation of novel supramolecular structures and materials with tailored properties. The steric bulk of the adamantane groups can influence the packing and assembly of these molecules. strath.ac.uk

Pharmacological Profiling of Derivatives: Given that the racemic form, rimantadine (B1662185), has known antiviral properties, the synthesis and biological evaluation of new derivatives of the (R)-enantiomer is a promising area for drug discovery.

Deeper Theoretical Insights into Stereocontrol and Reactivity

A fundamental understanding of the factors governing the reactivity and stereoselectivity of (R)-1-(adamantan-1-yl)ethan-1-amine and its derivatives is crucial for their rational design and application in catalysis. Computational chemistry and theoretical studies can provide invaluable insights into these aspects.

Future research should focus on:

Mechanistic Studies: Detailed computational modeling, such as Density Functional Theory (DFT) calculations, can be used to elucidate the mechanisms of reactions catalyzed by systems derived from (R)-1-(adamantan-1-yl)ethan-1-amine. This can help to explain the origins of stereoselectivity and guide the development of more effective catalysts.

Conformational Analysis: The rigid nature of the adamantane core simplifies conformational analysis, yet understanding the preferred orientations of the ethylamine side chain and its interactions with other molecules is key to predicting reactivity.

Quantitative Structure-Activity Relationship (QSAR) Studies: For derivatives with potential biological activity, QSAR studies can be employed to correlate structural features with biological outcomes, aiding in the design of more potent and selective compounds.

Interactive Data Table of Research Findings

| Research Area | Key Findings and Future Directions | Relevant Techniques |

| Enantioselective Synthesis | Development of biocatalytic routes using engineered transaminases and amine dehydrogenases. nih.gov Exploration of asymmetric hydrogenation with novel chiral ligands. nih.gov | Directed Evolution, Computational Redesign, High-Throughput Screening, Flow Chemistry |

| Catalytic Systems | Design of new chiral ligands for transition metal catalysis. Use as an organocatalyst in asymmetric reactions. nih.gov Application in the synthesis of chiral polymers and MOFs. rsc.org | Ligand Synthesis, Asymmetric Catalysis, Polymer Chemistry, Materials Characterization |

| Advanced Derivatization | Introduction of new functional groups via C-H activation. mdpi.com Synthesis of dimeric and oligomeric adamantane structures. strath.ac.uk Exploration of derivatives for pharmacological applications. | Synthetic Organic Chemistry, Supramolecular Chemistry, Medicinal Chemistry |

| Theoretical Insights | Mechanistic studies of catalytic cycles using DFT. Conformational analysis to understand stereochemical control. QSAR studies to guide drug design. | Computational Chemistry, Molecular Modeling, QSAR |

Q & A

Q. What are the common synthetic routes for (R)-1-(Adamantan-1-yl)ethan-1-amine?

The synthesis typically involves adamantane derivatives as starting materials. A standard method includes alkylation of adamantane with ethylamine precursors under acidic conditions, followed by chiral resolution to isolate the (R)-enantiomer. Reduction of ketones or imines derived from adamantane is also employed, with purification via recrystallization or chromatography .

Q. How is the purity and enantiomeric excess (ee) of this compound validated?

Chiral HPLC and polarimetry are standard for determining ee. Nuclear magnetic resonance (NMR) spectroscopy, particularly H and C NMR, confirms structural integrity, while mass spectrometry verifies molecular weight. X-ray crystallography may resolve absolute configuration if single crystals are obtained .

Q. What safety protocols are recommended for handling this compound?

Given its amine functionality and potential hazards (e.g., skin/eye irritation), use personal protective equipment (PPE) and work in a fume hood. Store at 4°C in airtight containers to prevent degradation. Hazard statements (e.g., H315, H318) from analogous compounds suggest strict adherence to GHS guidelines .

Q. What are the key physicochemical properties of (R)-1-(Adamantan-1-yl)ethan-1-amine?

The hydrochloride salt form (CHClN, MW 215.76) is commonly used. Key properties include a purity of ≥97%, solubility in polar aprotic solvents (e.g., DMSO), and a melting point specific to the salt form. The adamantane moiety confers high thermal stability .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. For adamantane-containing derivatives, crystallography confirms bond angles, stereochemistry, and packing interactions. Data collection at high resolution (≤1.0 Å) minimizes errors, and twinning analysis may be required for complex crystals .

Q. What strategies optimize enantioselective synthesis of this chiral amine?

Asymmetric catalysis using chiral ligands (e.g., BINAP) or enzymatic resolution with lipases can enhance ee. Kinetic resolution during imine reduction or dynamic kinetic asymmetric transformations (DYKAT) are advanced methods. Reaction monitoring via in-situ FTIR or Raman spectroscopy improves yield .

Q. How does the adamantane moiety influence biological activity in drug discovery?

The rigid adamantane framework enhances binding affinity to hydrophobic enzyme pockets. In selenourea derivatives, this moiety improves anti-inflammatory activity by stabilizing interactions with soluble epoxide hydrolase (sEH). Structure-activity relationship (SAR) studies compare substituents on the amine group to optimize potency .

Q. What analytical techniques address contradictions in reported reaction yields?

Discrepancies in yields (e.g., 59% vs. 91% for adamantane derivatives) may arise from reaction scale or purification methods. Design of experiments (DoE) and high-throughput screening identify optimal conditions. LC-MS tracks intermediate formation, while H NMR quantifies unreacted starting materials .

Q. How is this compound utilized in heterocyclic synthesis?

It serves as a precursor for imine formation, enabling access to six- and seven-membered heterocycles (e.g., 1,3-thiazinan-4-one). Microwave-assisted synthesis or flow chemistry accelerates these reactions, with adamantane enhancing steric and electronic effects in the final products .

Q. What computational methods predict its reactivity in novel reactions?

Density functional theory (DFT) calculates transition states for nucleophilic attacks or cyclization reactions. Molecular docking simulations model interactions with biological targets (e.g., enzymes), guiding derivatization for enhanced bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.